molecular formula C15H14O4 B6397703 3-(3-Hydroxymethylphenyl)-5-methoxybenzoic acid CAS No. 1261986-43-9

3-(3-Hydroxymethylphenyl)-5-methoxybenzoic acid

Cat. No.: B6397703
CAS No.: 1261986-43-9
M. Wt: 258.27 g/mol
InChI Key: AOPFCWYWFOVPQO-UHFFFAOYSA-N
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Description

3-(3-Hydroxymethylphenyl)-5-methoxybenzoic acid is an organic compound that features both hydroxymethyl and methoxy functional groups attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Hydroxymethylphenyl)-5-methoxybenzoic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Starting Material: The synthesis begins with a suitable aromatic precursor, such as 3-hydroxybenzaldehyde.

    Formylation: The aromatic precursor undergoes formylation to introduce the formyl group.

    Methoxylation: The formylated intermediate is then subjected to methoxylation using methanol and a suitable catalyst.

    Oxidation: The hydroxymethyl group is introduced through oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.

    Final Step:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalysts, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(3-Hydroxymethylphenyl)-5-methoxybenzoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like sodium hydroxide or other strong bases for nucleophilic substitution.

Major Products

    Oxidation: Conversion of the hydroxymethyl group to a carboxylic acid.

    Reduction: Conversion of the carboxylic acid group to an alcohol.

    Substitution: Introduction of various functional groups in place of the methoxy group.

Scientific Research Applications

3-(3-Hydroxymethylphenyl)-5-methoxybenzoic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological targets.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(3-Hydroxymethylphenyl)-5-methoxybenzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The hydroxymethyl and methoxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3-Hydroxybenzoic acid: Lacks the methoxy and hydroxymethyl groups.

    5-Methoxybenzoic acid: Lacks the hydroxymethyl group.

    3-(3-Hydroxymethylphenyl)benzoic acid: Lacks the methoxy group.

Uniqueness

3-(3-Hydroxymethylphenyl)-5-methoxybenzoic acid is unique due to the presence of both hydroxymethyl and methoxy groups, which can influence its chemical reactivity and biological activity

Properties

IUPAC Name

3-[3-(hydroxymethyl)phenyl]-5-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O4/c1-19-14-7-12(6-13(8-14)15(17)18)11-4-2-3-10(5-11)9-16/h2-8,16H,9H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOPFCWYWFOVPQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)O)C2=CC=CC(=C2)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30689084
Record name 3'-(Hydroxymethyl)-5-methoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30689084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261986-43-9
Record name 3'-(Hydroxymethyl)-5-methoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30689084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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